molecular formula C13H22I2O2 B12660664 Ethyl 10,11-diiodoundec-10-enoate CAS No. 94166-55-9

Ethyl 10,11-diiodoundec-10-enoate

Cat. No.: B12660664
CAS No.: 94166-55-9
M. Wt: 464.12 g/mol
InChI Key: IUWRZBSPIGLBRX-QXMHVHEDSA-N
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Description

Ethyl 10,11-diiodoundec-10-enoate is an organic compound with the molecular formula C13H22I2O2. It is an ester derivative of undecenoic acid, featuring two iodine atoms attached to the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10,11-diiodoundec-10-enoate typically involves the iodination of undecenoic acid derivatives. One common method is the reaction of undecenoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atoms at the 10th and 11th positions of the carbon chain. The resulting diiodoundecenoic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10,11-diiodoundec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 10,11-diiodoundec-10-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 10,11-diiodoundec-10-enoate involves its interaction with biological molecules through its iodine atoms and ester functional group. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to target proteins and enzymes. The ester group can undergo hydrolysis to release the active undecenoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 10,11-diiodoundec-10-enoate can be compared with other iodinated undecenoic acid derivatives, such as:

    Ethyl 10-iodoundec-10-enoate: Contains only one iodine atom, making it less reactive in substitution reactions.

    Ethyl 10,11-dibromoundec-10-enoate: Similar structure but with bromine atoms instead of iodine, resulting in different reactivity and biological properties.

    Ethyl undec-10-enoate: Lacks halogen atoms, making it less versatile in chemical modifications.

Properties

CAS No.

94166-55-9

Molecular Formula

C13H22I2O2

Molecular Weight

464.12 g/mol

IUPAC Name

ethyl (Z)-10,11-diiodoundec-10-enoate

InChI

InChI=1S/C13H22I2O2/c1-2-17-13(16)10-8-6-4-3-5-7-9-12(15)11-14/h11H,2-10H2,1H3/b12-11-

InChI Key

IUWRZBSPIGLBRX-QXMHVHEDSA-N

Isomeric SMILES

CCOC(=O)CCCCCCCC/C(=C/I)/I

Canonical SMILES

CCOC(=O)CCCCCCCCC(=CI)I

Origin of Product

United States

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